molecular formula C22H22N4O B3798623 3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole

3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole

Cat. No.: B3798623
M. Wt: 358.4 g/mol
InChI Key: RDWDQZHMNKHHDM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a biimidazole core, which is a type of heterocyclic compound. The molecule also contains methoxyphenyl and phenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Unfortunately, specific reaction data for this compound was not found .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific data on the physical and chemical properties of this compound was not found .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Unfortunately, specific data on the mechanism of action for this compound was not found .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures to prevent exposure and potential harm. Unfortunately, specific safety and hazard data for this compound was not found .

Future Directions

The future directions for research on this compound would depend on its potential applications. Unfortunately, specific information on future directions for this compound was not found .

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-5-(1-methylimidazol-2-yl)-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-25-15-13-23-22(25)21-20(18-9-4-3-5-10-18)24-16-26(21)14-12-17-8-6-7-11-19(17)27-2/h3-11,13,15-16H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWDQZHMNKHHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=C(N=CN2CCC3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole
Reactant of Route 2
3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole
Reactant of Route 3
3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole
Reactant of Route 4
Reactant of Route 4
3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole
Reactant of Route 5
Reactant of Route 5
3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole
Reactant of Route 6
3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole

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